TP-0903

Descripción general

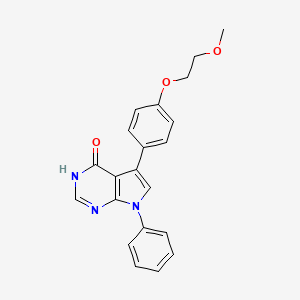

Descripción

Dubermatinib, también conocido como TP-0903, es un compuesto de bencensulfonamida que funciona como un inhibidor de la tirosina quinasa AXL. AXL es un miembro de la familia TAM de receptores de tirosina quinasa, que también incluye TYRO3 y MERTK. Dubermatinib ha demostrado potencial en la prevención de la activación de AXL mediada por GAS6 en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer, particularmente en pacientes con leucemia linfocítica crónica previamente tratada .

Aplicaciones Científicas De Investigación

Dubermatinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Dubermatinib se utiliza como compuesto modelo para estudiar la reactividad y estabilidad de los derivados de bencensulfonamida.

Biología: Dubermatinib se utiliza para investigar el papel de AXL en procesos celulares como la proliferación, la migración y la supervivencia.

Medicina: Dubermatinib se está estudiando en ensayos clínicos por su potencial para tratar varios tipos de cáncer, incluida la leucemia linfocítica crónica y los tumores sólidos.

Industria: Dubermatinib se utiliza en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en el descubrimiento y desarrollo de fármacos .

Safety and Hazards

Mecanismo De Acción

Dubermatinib ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de AXL. Esta inhibición evita la activación de las vías de señalización descendentes que promueven la proliferación, la migración y la supervivencia de las células cancerosas. Específicamente, Dubermatinib bloquea la transición epitelial-mesenquimal (EMT), un proceso que es fundamental para la metástasis del cáncer. Los objetivos moleculares y las vías involucradas en el mecanismo de acción de Dubermatinib incluyen las vías PI3K / AKT, MAPK / ERK y STAT3 .

Métodos De Preparación

La síntesis de Dubermatinib implica varios pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. Las rutas sintéticas suelen implicar el uso de derivados de bencensulfonamida y diversas condiciones de reacción para lograr el producto deseado. Los métodos de producción industrial de Dubermatinib están diseñados para optimizar el rendimiento y la pureza, al tiempo que minimizan el uso de reactivos y condiciones peligrosos .

Análisis De Reacciones Químicas

Dubermatinib se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de Dubermatinib, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno de Dubermatinib, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en Dubermatinib por otro, lo que lleva a la formación de productos sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones incluyen derivados hidroxilados, desmetilados y desclorados de Dubermatinib .

Propiedades

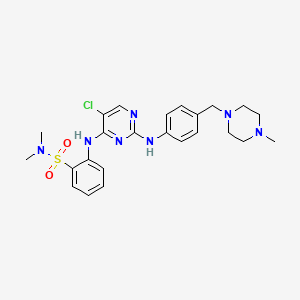

IUPAC Name |

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAALFPUEOYPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341200-45-0 | |

| Record name | Dubermatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dubermatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DUBERMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

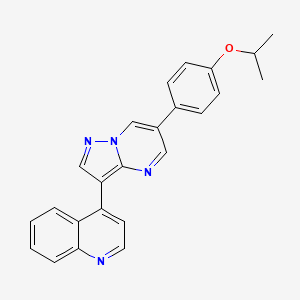

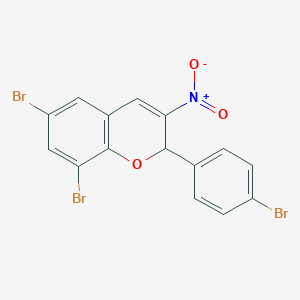

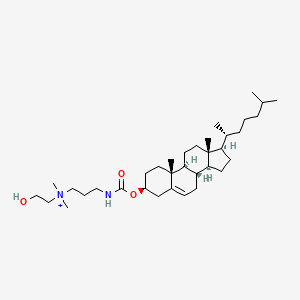

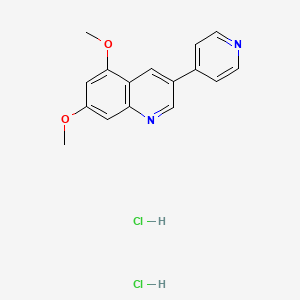

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TP-0903?

A1: this compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK). [] It binds to AXL and prevents its activation by its ligand, GAS6. This, in turn, blocks AXL-mediated signal transduction pathways involved in tumor cell proliferation, survival, invasion, and metastasis. []

Q2: How does this compound affect the epithelial-mesenchymal transition (EMT)?

A2: this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models. [] This is achieved by inhibiting AXL signaling, which plays a role in promoting the mesenchymal phenotype and suppressing retinoic acid (RA) signaling. [, ] this compound's induction of RA biosynthesis triggers a cascade that reverses EMT, causing cells to revert to a more differentiated state. []

Q3: How does this compound impact the tumor microenvironment?

A3: this compound has been shown to modulate the tumor microenvironment (TME) in several ways:

- Reduced M2 Macrophage Polarization: this compound treatment has been shown to decrease the expression of CD163/CD206 and CCL17/CCL18, markers of M2 macrophages, suggesting it inhibits the polarization of monocytes to M2 macrophages. [, ]

- Enhanced T cell Function: this compound polarizes T cells into a Th1 phenotype, downregulates inhibitory receptors on activated T cells, and reduces the production of cytokines associated with cytokine release syndrome (CRS). [, ]

- Increased Cytotoxic T cell Infiltration: Studies show that this compound treatment, especially in combination with TBK1 inhibition, leads to a higher population of functional cytotoxic T cells (GranzymeB+CD3+CD8+) within the tumor. [, ]

- Upregulation of Immune Activation Genes: Gene expression analysis of tumors from this compound-treated animals showed upregulation of pro-inflammatory and immune activation genes compared to controls, indicating an immunostimulatory effect. []

Q4: What are the downstream signaling pathways affected by this compound?

A4: this compound affects several downstream signaling pathways, including:

- PI3K/AKT: Axl inhibition by this compound reduces phosphorylation of AKT, a key downstream effector of AXL signaling. [, ]

- Src: this compound treatment leads to a reduction in Src phosphorylation, another important signaling molecule downstream of AXL. []

- FOXO3a/BIM: this compound-mediated AXL inhibition activates the transcription factor FOXO3a, leading to the upregulation of the pro-apoptotic protein BIM. []

- Wnt/β-catenin: In colorectal cancer models, this compound treatment downregulated Axin2, a Wnt/β-catenin regulated gene, suggesting inhibition of this pathway. []

- TGFβ-Hippo: this compound disrupts the transcriptional complexes formed by SMAD2/3, SMAD4, YAP1, and TAZ, affecting TGFβ-Hippo signaling and ultimately impacting EMT. [, ]

Q5: How does this compound affect apoptosis in cancer cells?

A5: this compound induces apoptosis in cancer cells through several mechanisms, including:

- Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. [, ]

- Upregulation of Pro-Apoptotic Proteins: this compound activates the FOXO3a transcription factor, leading to increased expression of the pro-apoptotic protein BIM. []

- Induction of DNA Damage: In TP53-mutant AML cells, this compound upregulates pChk1/2 and pH2AX, suggesting the induction of DNA damage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B607150.png)

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)